N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine
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Overview
Description
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine is a complex organic compound that features a benzylamine core substituted with a methoxy group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Benzylamine Formation: The benzylamine core can be synthesized through reductive amination of benzaldehyde derivatives with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form amine derivatives under hydrogenation conditions.
Substitution: The benzylamine core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), or sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . The oxadiazole moiety can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-{3-methoxy-4-[(3-methyl-1,2,4-triazol-5-yl)methoxy]benzyl}-N-propylamine: Similar structure but with a triazole ring instead of an oxadiazole.
N-{3-methoxy-4-[(3-methyl-1,2,4-thiadiazol-5-yl)methoxy]benzyl}-N-propylamine: Contains a thiadiazole ring, which may confer different electronic properties.
Uniqueness
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can enhance its interaction with biological targets and its stability under physiological conditions .
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C15H21N3O3/c1-4-7-16-9-12-5-6-13(14(8-12)19-3)20-10-15-17-11(2)18-21-15/h5-6,8,16H,4,7,9-10H2,1-3H3 |
InChI Key |
HUMRWWLALILAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=NC(=NO2)C)OC |
Origin of Product |
United States |
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